6-Chloro-7-deazapurine-beta-D-riboside as a Key Intermediate for High-Potency Cytostatic Agents
6-Chloro-7-deazapurine-beta-D-riboside is the essential precursor for synthesizing a class of 6-(het)aryl-7-deazapurine ribonucleosides that exhibit potent cytostatic activity. By undergoing cross-coupling reactions at the 6-chloro position, it can be transformed into derivatives with nanomolar potency [1]. This is in contrast to the parent 6-chloro compound itself, which serves primarily as a building block rather than the final active agent [2].
| Evidence Dimension | Cytostatic Activity (Geometric Mean of 50% Growth Inhibition, GIC50) |
|---|---|
| Target Compound Data | Building block; no direct cytostatic data provided in this context |
| Comparator Or Baseline | 6-(Het)aryl-7-deazapurine ribonucleosides synthesized from this precursor |
| Quantified Difference | Synthesized derivatives display GIC50 values ranging from 16 to 96 nM across a panel of cancer cell lines, comparable to or better than the clinical drug clofarabine [1]. |
| Conditions | In vitro cytotoxicity assays on a panel of multiple cancer cell lines [1] |
Why This Matters
This compound's value proposition is its unparalleled utility as a late-stage diversification point, enabling access to a library of highly potent drug candidates that cannot be obtained from other 7-deazapurine starting materials.
- [1] Nauš, P., et al. (2009). 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents. Journal of Medicinal Chemistry, 52(18), 5603-5612. DOI: 10.1021/jm901428k View Source
- [2] Li, Q., Persoons, L., Daelemans, D., & Herdewijn, P. (2020). Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides. The Journal of Organic Chemistry, 85(2), 403-418. DOI: 10.1021/acs.joc.9b02914. PMID: 31858795. View Source
